molecular formula C20H11ClN2O B5494898 3-[(Z)-2-[5-(4-chlorophenyl)furan-2-yl]-1-cyanoethenyl]benzonitrile

3-[(Z)-2-[5-(4-chlorophenyl)furan-2-yl]-1-cyanoethenyl]benzonitrile

Cat. No.: B5494898
M. Wt: 330.8 g/mol
InChI Key: BLPVWMJOROAYPB-GZTJUZNOSA-N
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Description

3-[(Z)-2-[5-(4-chlorophenyl)furan-2-yl]-1-cyanoethenyl]benzonitrile is a complex organic compound characterized by its unique structure, which includes a furan ring, a chlorophenyl group, and a cyanoethenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-2-[5-(4-chlorophenyl)furan-2-yl]-1-cyanoethenyl]benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction, where a chlorobenzene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the cyanoethenyl moiety: This can be accomplished through a Knoevenagel condensation reaction, where a cyanoacetic acid derivative is condensed with an aldehyde in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-2-[5-(4-chlorophenyl)furan-2-yl]-1-cyanoethenyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The cyano group can be reduced to an amine or other functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the cyano group may yield primary amines.

Scientific Research Applications

3-[(Z)-2-[5-(4-chlorophenyl)furan-2-yl]-1-cyanoethenyl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(Z)-2-[5-(4-chlorophenyl)furan-2-yl]-1-cyanoethenyl]benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Z)-2-[5-(4-chlorophenyl)furan-2-yl]-1-cyanoethenyl]benzonitrile is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

3-[(Z)-2-[5-(4-chlorophenyl)furan-2-yl]-1-cyanoethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClN2O/c21-18-6-4-15(5-7-18)20-9-8-19(24-20)11-17(13-23)16-3-1-2-14(10-16)12-22/h1-11H/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPVWMJOROAYPB-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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